molecular formula C7H11NO4 B8011475 Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8011475
M. Wt: 173.17 g/mol
InChI Key: MAWAGXKOVLDPQH-UHNVWZDZSA-N
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Description

Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry, denoted by (3S,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired stereoisomer. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using advanced catalytic systems. These methods are designed to be cost-effective and efficient, ensuring high yields and minimal by-products. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism by which Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The compound’s chiral nature allows it to fit into specific active sites, modulating the activity of its molecular targets . The pathways involved can vary widely, from metabolic processes to signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug development and enzyme studies .

Properties

IUPAC Name

(3S,4R)-4-methoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-7(11)5-3-8-2-4(5)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWAGXKOVLDPQH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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